4-Methyl-1,5-dihydro-1,5-benzodiazepin-2-one

概要

説明

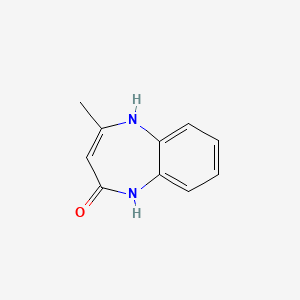

4-Methyl-1,5-dihydro-1,5-benzodiazepin-2-one is a heterocyclic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their pharmacological properties, particularly their use as anxiolytics, sedatives, and anticonvulsants. The structure of this compound consists of a benzene ring fused to a seven-membered diazepine ring, with a methyl group at the 4-position and a keto group at the 2-position.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1,5-dihydro-1,5-benzodiazepin-2-one can be achieved through various methods. One common method involves the condensation of o-phenylenediamine with acetoacetanilide in the presence of a catalyst such as cadmium chloride (CdCl2) under thermal or microwave irradiation . Another method utilizes isocyanide-based multicomponent reactions, which are known for their efficiency and environmentally friendly nature .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

化学反応の分析

Types of Reactions

4-Methyl-1,5-dihydro-1,5-benzodiazepin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of halogenated or nitrated derivatives.

科学的研究の応用

Pharmacological Properties

Hypnotic and Sedative Effects

Benzodiazepines, including 4-methyl-1,5-dihydro-1,5-benzodiazepin-2-one, are primarily recognized for their hypnotic and sedative properties. Research indicates that these compounds act on the central nervous system (CNS), enhancing the effects of the neurotransmitter gamma-aminobutyric acid (GABA) at GABA_A receptors. This mechanism contributes to their effectiveness in treating anxiety disorders, insomnia, and muscle spasms .

Anticonvulsant Activity

The compound has also been studied for its anticonvulsant properties. Benzodiazepines are widely used in clinical settings to manage seizure disorders due to their ability to stabilize neuronal excitability. The efficacy of this compound in this context is supported by various preclinical studies demonstrating its potential to reduce seizure frequency and severity .

Neuroprotective Effects

Recent studies have suggested that certain benzodiazepine derivatives may exhibit neuroprotective effects. These compounds can potentially mitigate neuronal damage caused by oxidative stress or excitotoxicity. The neuroprotective properties of this compound warrant further investigation as they could lead to novel therapeutic strategies for neurodegenerative diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step chemical reactions starting from readily available precursors. A common method includes the cyclization of appropriate amino acids or amines with carbonyl compounds under acidic or basic conditions. Variations in substituents can yield derivatives with differing pharmacological profiles .

Table 1: Synthesis Pathways for this compound

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Amino acid + Carbonyl compound | Acidic medium | 70% |

| 2 | Cyclization agent | Heat | 80% |

| 3 | Purification (e.g., crystallization) | Various solvents | Varied |

Case Studies

Clinical Applications

Several studies have documented the clinical applications of benzodiazepine derivatives in treating anxiety and sleep disorders. For instance, a study highlighted the effectiveness of 4-methyl derivatives in reducing anxiety scores in patients with generalized anxiety disorder (GAD) compared to placebo controls .

Experimental Models

In animal models, compounds related to this compound were tested for their anticonvulsant activity using induced seizure models. The results indicated a significant reduction in seizure duration and frequency when administered prior to seizure induction .

作用機序

The mechanism of action of 4-Methyl-1,5-dihydro-1,5-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex. By enhancing the effect of GABA, an inhibitory neurotransmitter, the compound exerts its sedative and anxiolytic effects. This interaction increases the opening frequency of GABA-activated chloride channels, leading to hyperpolarization of neuronal membranes and a reduction in neuronal excitability .

類似化合物との比較

4-Methyl-1,5-dihydro-1,5-benzodiazepin-2-one can be compared with other benzodiazepines such as diazepam and lorazepam. While all these compounds share a similar core structure, this compound is unique due to its specific substitution pattern, which can influence its pharmacological properties and reactivity.

Similar Compounds

Diazepam: 7-chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one.

Lorazepam: 7-chloro-5-(2-chlorophenyl)-3-hydroxy-1,3-dihydro-2H-1,4-benzodiazepin-2-one.

Clonazepam: 5-(2-chlorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one.

Each of these compounds has unique substituents that confer distinct pharmacological profiles and therapeutic uses.

生物活性

4-Methyl-1,5-dihydro-1,5-benzodiazepin-2-one is a compound belonging to the benzodiazepine family, known for its diverse pharmacological properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

Chemical Structure : The compound features a benzene ring fused with a seven-membered diazepine ring, with a methyl group at the 4-position and a keto group at the 2-position. Its CAS number is 60568-46-9.

Pharmacological Classification : As a member of the benzodiazepine class, it is primarily recognized for its anxiolytic, sedative, and anticonvulsant properties.

The primary mechanism of action for this compound involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex. By enhancing GABA's effects—an inhibitory neurotransmitter—the compound increases the opening frequency of GABA-activated chloride channels. This leads to hyperpolarization of neuronal membranes and reduced neuronal excitability, which underpins its sedative and anxiolytic effects.

Pharmacological Effects

- Anxiolytic Properties : The compound exhibits significant anxiolytic effects similar to traditional benzodiazepines like diazepam. Studies indicate that it can effectively reduce anxiety in animal models.

- Sedative Effects : It has been shown to induce sedation in various preclinical studies, supporting its potential use in treating sleep disorders.

- Anticonvulsant Activity : Preliminary investigations suggest that it may possess anticonvulsant properties, although further studies are required to elucidate this aspect fully .

Comparative Studies

In comparative studies with other benzodiazepines:

- Diazepam : While both compounds share anxiolytic properties, this compound may offer a different side effect profile due to its unique structural modifications.

- Lorazepam : Similarities exist in their sedative effects; however, differences in receptor binding affinities could lead to variations in efficacy and safety .

Table 1: Comparative Efficacy of Benzodiazepines

| Compound | Anxiolytic Effect | Sedative Effect | Anticonvulsant Activity |

|---|---|---|---|

| This compound | High | Moderate | Preliminary Evidence |

| Diazepam | High | High | Established |

| Lorazepam | Moderate | High | Established |

Experimental Findings

Recent studies have employed whole-cell patch-clamp techniques to assess the impact of this compound on AMPA-type glutamate receptors. The compound was found to inhibit desensitization rates significantly without affecting deactivation rates at specific concentrations (IC50 values determined at approximately 2.203 µM) . These findings suggest that it may modulate synaptic transmission through noncompetitive inhibition mechanisms.

特性

IUPAC Name |

4-methyl-1,5-dihydro-1,5-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7-6-10(13)12-9-5-3-2-4-8(9)11-7/h2-6,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVXJWZAMMLWMEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10401049 | |

| Record name | AC1N64NK | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60568-46-9 | |

| Record name | AC1N64NK | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。